Isosorbide-13C6 2-Nitrate
CAS No.: 1391051-97-0
Cat. No.: VC0196623
Molecular Formula: [13C]6H9NO6
Molecular Weight: 197.09
Purity: 95% by HPLC; 98% atom 13C
* For research use only. Not for human or veterinary use.

CAS No. | 1391051-97-0 |
---|---|
Molecular Formula | [13C]6H9NO6 |
Molecular Weight | 197.09 |
Chemical Identity and Structural Characteristics
Isosorbide-13C6 2-Nitrate is a carbon-13 labeled derivative of isosorbide 2-nitrate with all six carbon atoms being carbon-13 isotopes instead of the more common carbon-12. This isotopic enrichment creates distinct spectral properties without altering the compound's pharmacological activity.
Molecular Structure and Identification
The compound is characterized by a bicyclic furanofuran structure with a nitrate group at the 2-position. Its complete IUPAC name is [(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano3,2-bfuran-6-yl] nitrate . This stereochemically defined structure contains multiple chiral centers that contribute to its specific biological activity.
Isosorbide-13C6 2-Nitrate is identified by several registry numbers and identifiers:
The SMILES notation for this compound is [13CH2]113C@H, which encodes both its connectivity and stereochemistry .
Physical and Chemical Properties
Isosorbide-13C6 2-Nitrate exhibits distinctive physical and chemical characteristics that determine its handling requirements and stability profile. These properties are summarized in Table 1 below:
The compound's hygroscopic nature necessitates careful handling procedures to maintain sample integrity during research applications.
Synthesis Pathways and Preparation
While the search results don't provide a specific synthesis method for Isosorbide-13C6 2-Nitrate, understanding the general preparation process for isosorbide 2-nitrate provides insight into how its labeled counterpart might be synthesized.
Historical Synthesis Challenges
Traditional preparation methods for isosorbide 2-nitrate (the non-labeled variant) have faced significant challenges. Early approaches involved partial nitration of isosorbide, resulting in a mixture containing 5-isosorbide mononitrate, isosorbide dinitrate, and isosorbide, with 2-isosorbide mononitrate present only as a minor constituent . Isolation via column chromatography yielded low amounts, making this approach impractical for commercial production .
Advanced Selective Synthesis
More recent selective synthesis methods, as described in patent literature, involve a multi-step process that produces higher yields and purity:
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Selective acylation of isosorbide with a carboxylic acid anhydride in the presence of a catalyst (0.005 to 0.02 molar equivalents), achieving approximately 94-96% isosorbide 5-acylate with minimal isosorbide 2-acylate formation .
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Esterification of the resulting isosorbide 5-acylate with nitric acid to form isosorbide 5-acylate 2-nitrate without contamination by isomeric compounds or isosorbide dinitrate .
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Transesterification to remove the 5-acyl group, typically using an alcohol (methanol or ethanol) with alkali metal alcoholates, yielding 2-isosorbide mononitrate .
For the 13C-labeled variant, this process would require starting with carbon-13 enriched isosorbide, incorporating the isotopic labeling from the beginning of the synthetic pathway.
Applications in Pharmaceutical Research
Isosorbide-13C6 2-Nitrate serves critical functions in both therapeutic development and analytical research.
Analytical and Research Applications
The carbon-13 enrichment of Isosorbide-13C6 2-Nitrate creates unique analytical advantages:
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Enhanced detection sensitivity in mass spectrometry due to the distinct isotopic signature
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Improved signal-to-noise ratio in 13C-NMR studies
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Ability to differentiate between administered compound and endogenous metabolites
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Facilitation of quantitative pharmacokinetic analyses in complex biological matrices
These properties make it particularly valuable as an internal standard for bioanalytical method development and validation. Researchers can use this compound to study drug metabolism pathways with greater precision than would be possible with unlabeled compounds.
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